Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate
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Overview
Description
Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.12 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities . Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of 4-methyl-1,2-phenylenediamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:
Ethyl 4-methylbenzimidazole-2-carboxylate: Lacks the bromine atom, leading to different reactivity and biological activity.
6-Bromo-2-methylbenzimidazole: Lacks the ethyl ester group, affecting its solubility and pharmacokinetic properties.
4-Methylbenzimidazole-2-carboxylate: Lacks both the bromine atom and the ethyl ester group, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H11BrN2O2 |
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Molecular Weight |
283.12 g/mol |
IUPAC Name |
ethyl 6-bromo-4-methyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-13-8-5-7(12)4-6(2)9(8)14-10/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
SHIOBTDXYAFVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2C)Br |
Origin of Product |
United States |
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